molecular formula C13H18BrNO3 B2851218 Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1379546-68-5; 1557852-03-5; 849178-85-4

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B2851218
CAS No.: 1379546-68-5; 1557852-03-5; 849178-85-4
M. Wt: 316.195
InChI Key: QFKIGDYLKNXDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate: amines . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group , a bromophenyl group , and a hydroxyethylamine moiety . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the following steps:

    Protection of the amine group: The amine group is protected using a . This is usually achieved by reacting the amine with in the presence of a base such as .

    Bromination: The phenyl ring is brominated using a brominating agent such as in the presence of a radical initiator like .

    Hydroxylation: The ethylamine moiety is hydroxylated using an oxidizing agent such as .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate can undergo oxidation reactions to form corresponding or .

    Reduction: The compound can be reduced to form or .

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups such as , , or .

Common Reagents and Conditions:

    Oxidation: Sodium periodate (NaIO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiourea, alkyl halides

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Azides, thiols, alkylated products

Scientific Research Applications

Chemistry: : Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceutical agents and complex organic molecules .

Biology: : In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: : this compound is used in medicinal chemistry for the development of new drugs . Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also used in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with biological targets such as enzymes and receptors . The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethylamine moiety can form hydrogen bonds with active site residues . This dual interaction can modulate the activity of the target protein, leading to biological effects .

Comparison with Similar Compounds

  • n-Boc-1-(4-chlorophenyl)-2-hydroxyethylamine
  • n-Boc-1-(4-fluorophenyl)-2-hydroxyethylamine
  • n-Boc-1-(4-methylphenyl)-2-hydroxyethylamine

Comparison:

  • Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the bromine atom , which imparts distinct electronic and steric properties . This makes it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts.
  • The methyl-substituted compound is less reactive in oxidation and reduction reactions due to the electron-donating nature of the methyl group.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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